
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene, characterized by the presence of carboxylic acid groups at the 2 and 3 positions, an amino group at the 6 position, and a quinone structure at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions. The quinone structure is formed by further oxidation of the anthracene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthracene derivatives with different substituents at the amino or carboxylic acid positions.
Wissenschaftliche Forschungsanwendungen
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable quinone structure.
Wirkmechanismus
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells. The amino and carboxylic acid groups also enable it to form hydrogen bonds and interact with specific enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Anthraquinone dicarboxylic acid
- 9,10-Dioxoanthracene-2,6-dicarboxylic acid
- 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Comparison: Compared to these similar compounds, 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups, along with the quinone structure, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61415-72-3 |
|---|---|
Molekularformel |
C16H9NO6 |
Molekulargewicht |
311.24 g/mol |
IUPAC-Name |
6-amino-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H9NO6/c17-6-1-2-7-8(3-6)14(19)10-5-12(16(22)23)11(15(20)21)4-9(10)13(7)18/h1-5H,17H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
WEQVJFXPIBNXCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


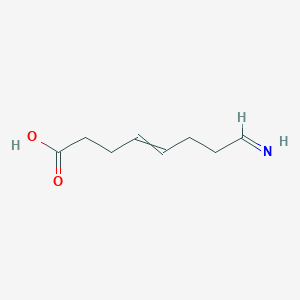
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
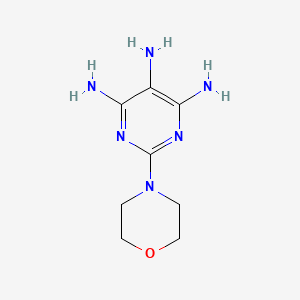
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
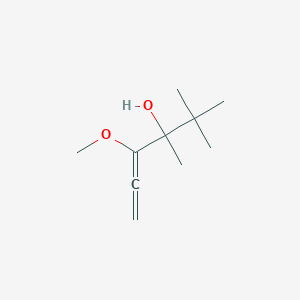
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
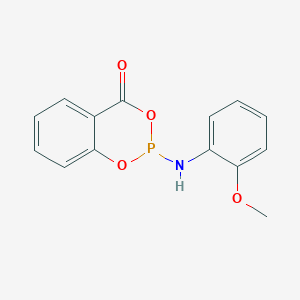
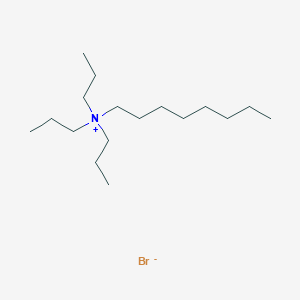

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
